(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid
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Overview
Description
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid, also known as MSA, is a synthetic compound that has been widely used in scientific research. MSA is a thiophene derivative that has shown promising results in various studies due to its unique chemical structure and properties.
Mechanism of Action
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, a type of inflammatory mediator. (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that promote inflammation and cancer cell growth.
Biochemical and Physiological Effects:
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has also been found to induce apoptosis, which is a form of programmed cell death that is important in the regulation of cell growth and development.
Advantages and Limitations for Lab Experiments
One advantage of using (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid in lab experiments is its ability to target specific enzymes and signaling pathways that are involved in disease processes. (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has also been found to have low toxicity and minimal side effects. However, one limitation of using (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid. One area of research is the development of novel (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid analogs that have improved solubility and potency. Another area of research is the investigation of (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid and its potential therapeutic applications.
Synthesis Methods
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid can be synthesized through various methods, including the reaction of 2-bromo-5-methylthiophene with ethyl acrylate in the presence of a palladium catalyst. Another method involves the reaction of 5-methylthiophene-2-carboxylic acid with thionyl chloride, followed by the addition of ethyl acrylate and triethylamine.
Scientific Research Applications
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has been used in various scientific research studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
properties
IUPAC Name |
(E)-3-(5-methylsulfanylthiophen-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S2/c1-11-8-5-3-6(12-8)2-4-7(9)10/h2-5H,1H3,(H,9,10)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYDPHUHZSKWNO-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(S1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(S1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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